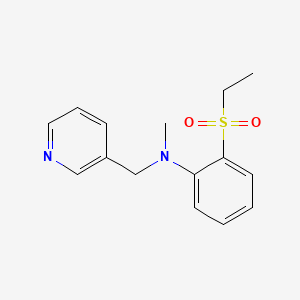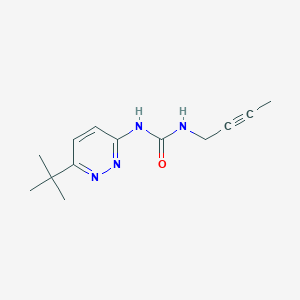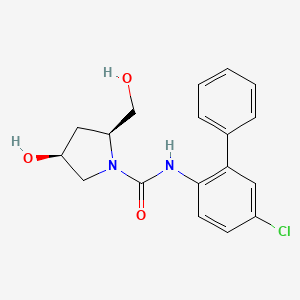
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline, also known as ETP-46321, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of a specific enzyme called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can affect the expression of certain genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can affect various biochemical and physiological processes in cells. For example, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to induce cell cycle arrest and apoptosis in certain cancer cells. Additionally, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to affect the expression of various genes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in lab experiments is that it has been synthesized through a specific method that produces high yields of the compound with high purity. Additionally, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has shown promise as a potential candidate for the development of new cancer treatments. However, one limitation of using 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cells.
Direcciones Futuras
There are several future directions for the use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in scientific research. One area of research that could benefit from the use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline and its effects on cells. Finally, studies could be conducted to explore the potential use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in other areas of scientific research, such as the treatment of other diseases or the development of new drugs.
Métodos De Síntesis
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is synthesized through a specific method that involves the reaction of 2-ethylsulfonyl-N-methylaniline with pyridine-3-carboxaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline with high purity.
Aplicaciones Científicas De Investigación
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential use in various scientific research applications. One area of research where 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has shown promise is in the field of cancer research. Studies have shown that 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-9-5-4-8-14(15)17(2)12-13-7-6-10-16-11-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHUTXWJKZCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)



![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)